3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide
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Overview
Description
The compound “3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide” is a versatile material with manifold applications in scientific research1. It has potential for advancing various disciplines1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds such as N-arylsulfonyl-3-acetylindole derivatives have been prepared and evaluated as HIV-1 inhibitors2.Molecular Structure Analysis
The molecular formula of the compound is C17H15FN2O3S33. The structure of the compound is likely complex due to the presence of multiple functional groups including a fluorophenylsulfonyl group, a methylsulfonyl group, and a benzo[d]thiazol-2-yl group4.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds such as indole derivatives have been found to possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives2.Physical And Chemical Properties Analysis
The molecular weight of the compound is 410.53. Unfortunately, I couldn’t find more specific information on the physical and chemical properties of this compound.Scientific Research Applications
Chemical Synthesis and Characterization
Research efforts have been directed towards synthesizing and characterizing derivatives of benzo[d]thiazol and related sulfonamide compounds. For example, studies have described the preparation of flurbiprofen derivatives, demonstrating the versatility of sulfonamide chemistry in generating novel compounds with potential biological activities. These derivatives are characterized using various analytical techniques, indicating the breadth of chemical research in this area (Manolov, Ivanov, & Bojilov, 2021).
Biological Activities and Applications
Sulfonamide derivatives have been explored for their antimicrobial and antitubercular properties. For instance, novel sulfonyl derivatives have shown moderate to significant activities against bacterial and fungal strains, highlighting their potential as antimicrobial agents. These findings suggest the scope for developing sulfonamide-based compounds into therapeutic agents for treating infectious diseases (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).
Potential Therapeutic Applications
Further research has been conducted on the anticonvulsant and anticancer activities of sulfonamide derivatives. Some compounds have shown promising results in preclinical evaluations for their anticonvulsant effects, indicating the potential for developing new treatments for epilepsy and related disorders. Additionally, certain sulfonamide derivatives have demonstrated antiproliferative activity against human cancer cell lines, suggesting their utility in cancer therapy (Farag et al., 2012).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of this compound. It’s important to note that any compound should be handled with appropriate safety measures, especially if it’s intended for use in scientific research1.
Future Directions
The compound has potential for advancing various disciplines1. However, more research is needed to fully understand its properties and potential applications.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5S3/c1-27(22,23)13-6-7-14-15(10-13)26-17(19-14)20-16(21)8-9-28(24,25)12-4-2-11(18)3-5-12/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCBUZIOOXQHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide |
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